molecular formula C6H15ClN2O B13693417 (2R,5R)-5-Methylpiperazine-2-methanol Hydrochloride

(2R,5R)-5-Methylpiperazine-2-methanol Hydrochloride

Cat. No.: B13693417
M. Wt: 166.65 g/mol
InChI Key: UGGSBYLNJZDGHG-UHFFFAOYSA-N
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Description

((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride is a chiral compound with significant importance in various fields of scientific research. The compound is characterized by its unique stereochemistry, which is denoted by the (2R,5R) configuration. This configuration indicates the specific spatial arrangement of the atoms within the molecule, which can have profound effects on its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a ketone or aldehyde, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride may involve more scalable processes, such as continuous flow synthesis. This method allows for the precise control of reaction parameters and can lead to higher yields and purities. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and protein folding.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The (2R,5R) configuration plays a crucial role in determining the binding affinity and specificity of the compound. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-5-Methylpiperazine: A similar compound with a different functional group.

    (2S,5S)-5-Methylpiperazin-2-yl)methanol hydrochloride: The enantiomer of the compound with opposite stereochemistry.

    (2R,5R)-5-Methylpiperidin-2-yl)methanol hydrochloride: A structurally related compound with a different ring system.

Uniqueness

((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride is unique due to its specific (2R,5R) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding interactions, and overall efficacy in various applications.

Properties

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65 g/mol

IUPAC Name

(5-methylpiperazin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C6H14N2O.ClH/c1-5-2-8-6(4-9)3-7-5;/h5-9H,2-4H2,1H3;1H

InChI Key

UGGSBYLNJZDGHG-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CN1)CO.Cl

Origin of Product

United States

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